3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-17-3-7-19(8-4-17)31-14-20(29)27-11-9-16(10-12-27)21-25-26-22(30)28(21)13-15-1-5-18(24)6-2-15/h1-8,16H,9-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFVTLEOAOGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinecarboxamide
Hydrazinecarboxamide derivatives undergo base-mediated cyclization in polar aprotic solvents. For example, heating N-(4-fluorobenzyl)hydrazinecarboxamide with potassium carbonate in dimethylformamide (DMF) at 80–100°C yields the triazolone core.
Reaction Conditions:
Preparation of the Piperidine-Acetyl Subunit
The piperidine fragment is functionalized with a 2-(4-chlorophenoxy)acetyl group through N-acylation.
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
4-Chlorophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(4-chlorophenoxy)acetic acid, which is subsequently treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Reaction Conditions:
N-Acylation of Piperidin-4-amine
Piperidin-4-amine is acylated with 2-(4-chlorophenoxy)acetyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0–25°C to afford 1-[2-(4-chlorophenoxy)acetyl]piperidin-4-amine .
Optimization Note:
Coupling of Triazolone and Piperidine Subunits
The final step involves alkylating the triazolone core with the functionalized piperidine derivative.
N-Alkylation Using Mitsunobu Conditions
The triazolone is treated with 1-[2-(4-chlorophenoxy)acetyl]piperidin-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) to form the target compound.
Reaction Conditions:
Alternative SN2 Displacement
In a two-step process, the triazolone is first brominated at the 3-position using N-bromosuccinimide (NBS), followed by displacement with the piperidine-amine in DMF at 60°C.
Key Data:
| Step | Reagent | Solvent | Temp. | Yield | |
|---|---|---|---|---|---|
| Bromination | NBS | CCl₄ | 25°C | 85% | |
| Displacement | Piperidine-amine | DMF | 60°C | 68% | . |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-F), 6.85 (d, 2H, Ar-Cl), 4.10 (s, 2H, CH₂CO), 3.70–3.30 (m, 4H, piperidine).
- HRMS : m/z calculated for C₂₂H₂₂ClFN₄O₃ [M+H]⁺: 445.14, found: 445.13.
Industrial-Scale Optimization
Patent US5468868A highlights critical process parameters for scalability:
Solvent Selection for Chlorination
| Solvent | Conversion (%) | Selectivity (%) | |
|---|---|---|---|
| DMF | 98 | 95 | |
| Acetonitrile | 92 | 88 | |
| DMA | 94 | 90 | . |
Temperature Control
Maintaining 20°C during chlorination minimizes byproducts (e.g., over-chlorination).
Challenges and Mitigation Strategies
- Regioselectivity in Triazolone Alkylation :
- Acyl Chloride Stability :
- Piperidine Ring Conformation :
- Chair conformation stabilization via trifluoroacetic acid (TFA) during coupling.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Compounds containing triazole rings are known for their antifungal properties. The presence of the chlorophenoxy group may enhance this activity by improving the compound's interaction with microbial cell membranes .
- Neuropharmacology : The piperidine moiety is associated with various psychoactive effects. Research indicates that derivatives of piperidine can exhibit analgesic and anxiolytic properties, making this compound a candidate for further studies in neuropharmacology .
- Anticancer Potential : The structural characteristics suggest that this compound may interact with biological targets involved in cancer progression. Studies on similar triazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Synthesis and Development
The synthesis of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions:
- Formation of the piperidine derivative.
- Acetylation with 4-chlorophenoxyacetic acid.
- Cyclization to form the triazole ring.
This synthetic route allows for the introduction of various substituents that can enhance biological activity.
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-Linked Triazolones
Key structural analogs differ in substituents on the piperidine acetyl group and triazolone ring, impacting physicochemical and biological properties:
Key Observations :
- Halogen Effects : Bromine (bulky, lipophilic) vs. chlorine/fluorine (electronegative) alters binding affinity and metabolic stability. Fluorine enhances solubility and bioavailability .
- Core Heterocycle : Thiazole-containing analogs () show explicit antimicrobial activity, while triazolone derivatives may prioritize enzyme inhibition (e.g., herbicide targets in ) .
Triazolone-Based Herbicide Intermediates
Compounds with the 4,5-dihydro-1H-1,2,4-triazol-5-one core, such as 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-one (), are intermediates in synthesizing carfentrazone-ethyl, a potent herbicide. Comparatively, the target compound’s 4-fluorophenylmethyl group may reduce herbicidal activity but enhance selectivity for non-agrochemical applications (e.g., CNS targets due to piperidine’s bioavailability) .
Biological Activity
The compound 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775524-46-3) is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperidine ring, a triazole moiety, and chlorophenoxy and fluorophenyl substituents, suggesting diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C22H22ClFN4O3
- Molecular Weight : 444.89 g/mol
Structural Features
The compound features:
- A piperidine ring , which is often associated with psychoactive properties.
- A triazole ring , known for its role in antifungal and antibacterial activity.
- Substituents such as 4-chlorophenoxy and 4-fluorophenyl , which may enhance biological activity through electronic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing piperidine and triazole moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenoxy group may further enhance these effects by increasing lipophilicity and facilitating membrane penetration.
Enzyme Inhibition
Inhibitory activity against key enzymes has been reported for structurally related compounds:
- Acetylcholinesterase (AChE) : Compounds similar to the target compound demonstrated strong AChE inhibition, which is critical in treating neurodegenerative diseases .
- Urease : The compound's structural analogs have shown potent urease inhibitory activity, with IC50 values significantly lower than standard references . This suggests potential applications in managing conditions like urinary tract infections.
Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound with various biological targets. These studies indicate that the triazole moiety can interact favorably with active sites of enzymes, enhancing its pharmacological profile .
Study 1: Synthesis and Evaluation of Antibacterial Activity
A study synthesized several derivatives of triazole-piperidine compounds, including the target compound. The synthesized compounds were evaluated for their antibacterial properties against multiple strains. Results showed that certain derivatives exhibited significant antibacterial activity, with a focus on their mechanism involving membrane disruption .
Study 2: In Silico Studies on Enzyme Inhibition
In silico studies were conducted to predict the enzyme inhibition potential of the compound. The results indicated strong binding affinities for both AChE and urease, suggesting that modifications to the existing structure could lead to enhanced inhibitory effects .
Summary of Biological Activities
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperidine core. A common approach includes:
- Step 1 : Condensation of a chlorophenoxy acetyl chloride with a piperidin-4-yl precursor to form the 1-[2-(4-chlorophenoxy)acetyl]piperidine intermediate.
- Step 2 : Introduction of the 4-fluorophenylmethyl group via alkylation or reductive amination.
- Step 3 : Cyclization to form the 4,5-dihydro-1H-1,2,4-triazol-5-one ring using carbodiimide coupling agents or thiourea derivatives.
Critical factors include reaction temperature control (to avoid racemization) and purification via column chromatography or recrystallization .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolve the absolute configuration and confirm stereochemistry (e.g., piperidine ring conformation) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions, particularly distinguishing between the 4-fluorophenylmethyl and triazolone moieties.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of the chlorophenoxy group) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl).
- Compare binding affinities using kinase inhibition assays or receptor-binding studies.
- Analyze steric/electronic effects via computational modeling (e.g., DFT calculations).
- Key Findings : Fluorine’s electron-withdrawing effect may enhance metabolic stability, while chlorine’s bulkiness could alter steric interactions with target proteins .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : If one study reports potent CYP450 inhibition while another shows no activity:
Q. How can the compound’s stability under physiological conditions be evaluated?
- Protocol :
Methodological Challenges
Q. What are the best practices for optimizing yield in the final cyclization step?
Q. How can crystallographic data be leveraged to predict binding modes with biological targets?
- Workflow :
Data Analysis and Interpretation
Q. How to address discrepancies in IC50 values across different assay platforms?
Q. What computational tools are recommended for SAR studies of this compound?
- Tools :
Advanced Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
